Sodium pyrosulfate

Beschreibung

Significance and Research Context of Sodium Pyrosulfate in Contemporary Inorganic Chemistry

In contemporary inorganic chemistry, this compound is significant primarily as a stable and convenient laboratory source of sulfur trioxide. sciencemadness.orgyoutube.com The thermal decomposition of this compound above 460 °C yields sodium sulfate (B86663) and sulfur trioxide, a reaction that is valuable for small-scale preparations of sulfur trioxide without the need for complex installations. sciencemadness.orgwikipedia.org

The compound's utility extends to analytical chemistry, where it is used as a fusion agent. wikipedia.orgottokemi.com Fusing stubborn samples with this compound ensures their complete dissolution, a critical step for accurate quantitative analysis. wikipedia.org

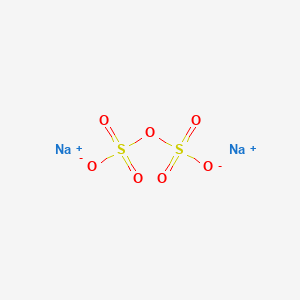

Research interest in this compound also stems from the need to clarify inconsistencies in its thermal properties reported in the literature. utwente.nlutwente.nl Studies have been conducted using methods like thermogravimetric analysis (TGA) to establish precise decomposition temperatures and understand the reaction kinetics. utwente.nlutwente.nl Furthermore, its role as an intermediate in sulfation reactions is a subject of academic interest. wikipedia.org The pyrosulfate anion (S₂O₇²⁻) is structurally related to disulfuric acid and can be visualized as two corner-sharing sulfate tetrahedra. wikipedia.org

Scope and Objectives of Academic Inquiry into this compound Systems

Academic inquiry into this compound systems is driven by several key objectives. A primary goal has been to resolve the conflicting data regarding its thermal decomposition temperatures. utwente.nl Research aims to provide definitive values for the decomposition range, which is crucial for its application as a sulfur trioxide precursor. utwente.nlutwente.nl

The objectives of studying this compound systems include:

Synthesis and Characterization: Developing and refining methods for its preparation, typically through the thermal decomposition of sodium bisulfate, and characterizing the resulting product. sciencemadness.orgyoutube.com

Thermal Analysis: Investigating its thermal stability and decomposition pathway to precisely determine the conditions required for the release of sulfur trioxide. utwente.nl

Reaction Mechanisms: Understanding the kinetics and mechanisms of its reactions, including its hydrolysis to sodium bisulfate and its role in sulfation processes. sciencemadness.orgwikipedia.orgumn.edu

Applications in Synthesis: Exploring its use as a reagent in various chemical syntheses, beyond its role as a source of sulfur trioxide. youtube.comsciencemadness.org

These research efforts contribute to a more comprehensive understanding of the fundamental chemistry of sulfur-oxygen compounds and enhance the utility of this compound in both academic and potentially industrial settings.

Detailed Research Findings

Physicochemical Properties of this compound

The fundamental properties of this compound have been well-documented in chemical literature. It is a translucent white, crystalline solid. wikipedia.org

| Property | Value | Source(s) |

| Chemical Formula | Na₂S₂O₇ | sciencemadness.orgwikipedia.org |

| Molar Mass | 222.12 g/mol | wikipedia.org |

| Appearance | Translucent white crystals | wikipedia.org |

| Density | 2.658 g/cm³ | wikipedia.org |

| Melting Point | 400.9 °C (753.6 °F; 674.0 K) | wikipedia.org |

| Solubility in water | Hydrolyzes | sciencemadness.orgwikipedia.org |

This table is interactive. Click on the headers to sort the data.

Thermal Decomposition

The thermal decomposition of this compound is a key research focus, as it provides a practical method for generating sulfur trioxide in a laboratory setting. sciencemadness.orgreddit.com The process involves heating the compound above its decomposition temperature.

| Reaction | Decomposition Temperature | Products | Source(s) |

| Na₂S₂O₇ → Na₂SO₄ + SO₃ | Above 460 °C (860 °F; 733 K) | Sodium sulfate and sulfur trioxide | sciencemadness.orgwikipedia.org |

This table is interactive. Click on the headers to sort the data.

Eigenschaften

IUPAC Name |

disodium;sulfonato sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H2O7S2/c;;1-8(2,3)7-9(4,5)6/h;;(H,1,2,3)(H,4,5,6)/q2*+1;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXAZAUKOWVKTLO-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)OS(=O)(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60889631 | |

| Record name | Disulfuric acid, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60889631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless crystals; [Merck Eurolab MSDS] | |

| Record name | Disulfuric acid, disodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13934 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13870-29-6 | |

| Record name | Disulfuric acid, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60889631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Trajectories and Seminal Discoveries in Sodium Pyrosulfate Chemistry

Genesis of Sodium Pyrosulfate Synthesis and Early Characterization Efforts

The primary and historically significant method for the synthesis of this compound is the thermal decomposition of sodium bisulfate (NaHSO₄) . Early chemists, in their systematic investigation of the effect of heat on various salts, would have observed the loss of water from sodium bisulfate to yield a new substance. This process, represented by the equation:

2NaHSO₄(s) → Na₂S₂O₇(s) + H₂O(g)

was a subject of study in the late 19th and early 20th centuries. The German "Handbuch der anorganischen Chemie" by Abegg, Auerbach, and Koppel, published in 1908, included details on this compound, indicating that its synthesis and basic properties were well-established by this time wikipedia.org.

Early characterization efforts focused on its fundamental chemical behaviors. It was noted that upon strong heating to temperatures above 460°C, this compound decomposes to form sodium sulfate (B86663) (Na₂SO₄) and sulfur trioxide (SO₃) . This property of releasing sulfur trioxide upon heating was a key early discovery, hinting at its potential as a powerful sulfating and acidic agent at high temperatures.

Another crucial aspect of its early characterization was its reaction with water. This compound readily hydrolyzes in water to produce sodium bisulfate, effectively reversing its formation reaction . This reactivity with moisture underscored the need for its preparation and storage under anhydrous conditions.

A summary of the key thermal properties of this compound is presented in the table below:

| Property | Value | Notes |

| Melting Point | 400.9 °C | |

| Decomposition Temperature | > 460 °C | Decomposes into sodium sulfate and sulfur trioxide. |

| Synthesis Temperature | ~400 °C | Formed by heating sodium bisulfate. |

Evolution of Research Perspectives on this compound's Role in Chemical Transformations

The initial understanding of this compound's properties paved the way for its use in various chemical transformations. The evolution of its applications can be traced through two primary domains: analytical chemistry and synthetic chemistry.

In the realm of analytical chemistry , the ability of molten this compound to dissolve metal oxides that are resistant to acids was a significant development. Acting as a high-temperature acidic flux, it facilitates the breakdown of complex mineral and ore samples, rendering them soluble for subsequent analysis. This fusion method became a standard technique in classical inorganic analysis. The acidic nature of the melt is attributed to the equilibrium with sulfur trioxide, which acts as a powerful Lewis acid.

The perspective on this compound in synthetic chemistry evolved from its role as a simple thermal decomposition product to a valuable reagent for sulfonation reactions. The release of sulfur trioxide upon heating provided a convenient in-situ source of this highly reactive gas, which is otherwise difficult to handle. This has been particularly useful in the sulfonation of organic compounds.

The understanding of its reactivity in molten salt systems has also expanded. In the context of industrial catalysis, molten alkali pyrosulfates serve as solvents for vanadium oxide catalysts used in the production of sulfuric acid. This highlights a shift in perspective from a laboratory reagent to a component in large-scale industrial processes.

Synthesis Methodologies and Mechanistic Investigations of Sodium Pyrosulfate

Established Synthetic Routes to Sodium Pyrosulfate

The industrial and laboratory-scale production of this compound predominantly relies on the thermal decomposition of sodium hydrogen sulfate (B86663). Other potential pathways involving sulfur dioxide have been explored, though they are generally less direct for the specific synthesis of this compound.

Thermal Decomposition Pathways of Sodium Hydrogen Sulfate

The most common and straightforward method for synthesizing this compound is the thermal decomposition of sodium hydrogen sulfate (NaHSO₄), also known as sodium bisulfate. This reaction involves the removal of a water molecule from two equivalents of sodium hydrogen sulfate at elevated temperatures.

2 NaHSO₄(s) → Na₂S₂O₇(s) + H₂O(g)

The process is typically carried out by heating solid sodium hydrogen sulfate. The reaction proceeds through the melting of sodium hydrogen sulfate, which occurs at approximately 315°C. As the temperature is increased, water is evolved, and the molten liquid gradually solidifies to form this compound, which has a higher melting point of around 400°C. The completion of the reaction is often visually indicated by the cessation of water vapor evolution and the solidification of the melt into a hard, white, glassy substance youtube.com.

Different temperature ranges for this decomposition are reported in the literature, generally falling between 200°C and 400°C . For practical laboratory preparations, heating is often continued for several hours to ensure complete conversion youtube.com. It is crucial to control the temperature, as heating above 460°C will cause further decomposition of the this compound into sodium sulfate (Na₂SO₄) and sulfur trioxide (SO₃) wikipedia.org.

| Reported Temperature Range (°C) | Notes | Reference |

|---|---|---|

| 200-400 | General temperature range for the conversion. | |

| ~315 | Melting point of sodium hydrogen sulfate, initiating the decomposition. | youtube.com |

| >460 | Decomposition of this compound to sodium sulfate and sulfur trioxide begins. | wikipedia.org |

Formation from Sulfur Dioxide and Oxygen Systems (e.g., with Sodium Chloride)

4 NaCl(s) + 2 SO₂(g) + O₂(g) + 2 H₂O(g) → 2 Na₂SO₄(s) + 4 HCl(g)

Research into the kinetics of this reaction has shown that with higher concentrations of sulfur trioxide (SO₃), which can be formed from the oxidation of SO₂, and at lower temperatures, the formation of lower melting point byproducts, believed to be sodium hydrogen sulfate and this compound, can occur. This can lead to issues such as particle agglomeration in industrial processes. While this system is not a primary synthetic route for this compound, its potential formation as an intermediate is a key consideration in processes like the Hargreaves process for sodium sulfate production.

Production from Sodium Carbonate/Bicarbonate and Sulfur Dioxide

The reaction of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) with sulfur dioxide (SO₂) is a well-established industrial process. However, this method is used for the production of sodium pyrosulfite (Na₂S₂O₅), also known as sodium metabisulfite (B1197395), not this compound (Na₂S₂O₇) aer.cagoogle.comgoogle.com. The chemical formulas and structures of these two compounds are distinctly different.

The synthesis of sodium pyrosulfite involves treating a solution of sodium carbonate or sodium hydroxide with sulfur dioxide google.comgoogle.com. The reaction with sodium carbonate proceeds as follows:

Na₂CO₃(aq) + 2 SO₂(g) → Na₂S₂O₅(aq) + CO₂(g)

Sodium pyrosulfite is a salt of sulfurous acid, whereas this compound is a salt of disulfuric acid. Therefore, this pathway is not a viable method for the synthesis of this compound.

Advanced Synthetic Methodologies and Process Optimization for this compound

Research into the synthesis of this compound has largely focused on optimizing the established thermal decomposition route rather than developing entirely new methodologies.

Solution-Phase and Solid-State Approaches in Laboratory Synthesis

The primary laboratory and industrial synthesis of this compound is a solid-state reaction, as it involves the heating of a solid reactant (sodium hydrogen sulfate) to produce a solid product youtube.com. The process can be described as a gas-solid reaction where the evolved water vapor escapes.

While this compound readily hydrolyzes in water to form sodium hydrogen sulfate, this property makes a direct aqueous solution-phase synthesis challenging. The equilibrium of the reaction:

Na₂S₂O₇(aq) + H₂O(l) ⇌ 2 NaHSO₄(aq)

lies far to the right, favoring the formation of sodium hydrogen sulfate. Therefore, removing water from an aqueous solution of sodium hydrogen sulfate would be required to drive the equilibrium towards the formation of this compound, which is essentially the basis of the thermal decomposition method.

One investigated solution-phase approach involves the absorption of sulfur trioxide (SO₃) vapor by dry, powdered sodium sulfate umn.edu. This method avoids the use of water and directly forms this compound:

Na₂SO₄(s) + SO₃(g) → Na₂S₂O₇(s)

This can be considered a gas-solid phase synthesis and has been found to yield a pure product, though it requires the handling of highly reactive sulfur trioxide umn.edu.

Mechanistic Elucidation of this compound Formation and Transformation Pathways

Understanding the mechanisms of this compound formation and its subsequent reactions is crucial for process optimization and control.

The primary transformation pathway for this compound is its thermal decomposition at temperatures above 460°C to yield sodium sulfate and sulfur trioxide wikipedia.org:

Na₂S₂O₇(s) → Na₂SO₄(s) + SO₃(g)

Another significant transformation is its hydrolysis in water. The pyrosulfate ion (S₂O₇²⁻) has only a transient existence in aqueous solution as it rapidly reacts with water to form two bisulfate ions (HSO₄⁻) umn.edu. This hydrolysis is an exothermic process that follows the initial endothermic dissolution of the salt umn.edu.

Structural Analysis and Advanced Spectroscopic Characterization of Sodium Pyrosulfate Systems

Crystallographic Investigations of Sodium Pyrosulfate and Related Solid Phases

Crystallographic methods, particularly X-ray diffraction, are fundamental in determining the arrangement of atoms within crystalline this compound and identifying different solid phases that may form in reaction systems.

X-ray Diffraction Studies in Reaction Systems and Phase Identification

X-ray Diffraction (XRD) is a powerful technique for phase identification and the determination of crystal structures marshall.educrystalimpact.comwebmineral.com. In reaction systems involving this compound, XRD is used to identify the crystalline components present, both reactants and products. For instance, XRD analysis has been used to confirm the formation of sodium sulfate (B86663) (Na₂SO₄) as a decomposition product of this compound wikipedia.orgresearchgate.net.

Studies involving the sulfation of oxides catalyzed by this compound have utilized XRD to identify the resulting metal sulfates and double salts researchgate.nettandfonline.comcapes.gov.br. For example, in reactions between metal oxides like CuO or ZnO and alkali metal persulfates (which decompose to form pyrosulfates), XRD has helped identify the formation of double salts such as Na₂Zn(SO₄)₂ researchgate.netnih.govresearchgate.net.

XRD is also crucial in understanding phase transitions. While direct crystallographic studies of this compound's transitions are detailed through thermal analysis, XRD can complement these by identifying the crystalline phases present at different temperatures or stages of a reaction nih.gov. The characteristic diffraction patterns, consisting of peaks at specific 2θ values and with varying intensities, act as fingerprints for identifying different crystalline substances marshall.eduwebmineral.com.

Vibrational Spectroscopy (Raman and Infrared) for Probing Pyrosulfate Anion Conformation and Interactions

Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, provides insights into the molecular vibrations of the pyrosulfate anion, revealing information about its conformation and interactions within different environments.

Raman spectroscopy has been used to study reactions involving molten this compound. For example, it has been applied to investigate the reactions between solid zinc oxide and molten this compound, showing 1:1 reactions leading to solutions nih.gov. The Raman spectra of crystals formed upon cooling these melts have been recorded and tentatively assigned, providing information about the vibrational modes of the pyrosulfate anion in these new double salt structures nih.gov.

IR spectroscopy is another valuable tool for characterizing this compound and its reaction products. It is used to identify functional groups and molecular structures based on their characteristic absorption frequencies researchgate.netigem.org. IR spectra have been used to characterize sulfo esters of carboxy starch synthesized using this compound, confirming the presence of sulfonate groups researchgate.netigem.org. Additionally, IR spectrophotometry has been employed alongside XRD to identify intermediate and final products in reactions involving this compound, such as the reaction between PdO and this compound capes.gov.br. The IR spectra can confirm the formation of specific compounds like metal sulfates or double salts by showing characteristic vibrational bands researchgate.netresearchgate.net.

While specific detailed data tables on the vibrational modes and peak assignments for the pyrosulfate anion in this compound were not extensively found in the search results, the application of these techniques in identifying reaction products and confirming structural changes highlights their importance in studying this compound systems researchgate.netcapes.gov.brnih.govresearchgate.netresearchgate.netigem.org.

Thermal Analysis Techniques in Understanding this compound Transitions and Reactions

Thermal analysis techniques, particularly Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA), are essential for studying the thermal behavior of this compound, including its melting point, decomposition, and reactions at elevated temperatures.

Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) in Reaction Studies

DTA measures the temperature difference between a sample and a reference material as they are heated or cooled, indicating thermal events like melting, crystallization, and decomposition scholaris.catainstruments.com. TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition processes and the evolution of volatile products scholaris.catainstruments.com.

Studies on the thermal decomposition of this compound using DTA/TGA show that it decomposes upon heating to form sodium sulfate and sulfur trioxide (SO₃) wikipedia.orgescholarship.orgsciencemadness.org. This decomposition typically occurs above 460 °C, although some sources indicate decomposition ranges starting from lower temperatures depending on the heating rate and sample origin wikipedia.orgsciencemadness.orgutwente.nl.

Decomposition of this compound: Na₂S₂O₇ → Na₂SO₄ + SO₃ wikipedia.orgescholarship.orgsciencemadness.org

DTA and TGA are frequently used in reaction studies involving this compound to understand the reaction mechanisms and identify intermediate and final products based on the observed thermal events and mass changes capes.gov.brscholaris.ca. For example, DTA/TGA has been used to study the reactions between alkali persulfates (which decompose to pyrosulfates) and metal oxides, revealing the formation and subsequent decomposition of double salts researchgate.netresearchgate.net.

In the context of sulfation roasting, DTA has been used to study the reactions between sodium chloride and sulfur trioxide, where the formation and fusion of this compound were observed as an endothermic peak near 400 °C tandfonline.com. TGA curves in such studies show corresponding weight losses associated with the evolution of gaseous products like SO₃ scholaris.ca.

Detailed DTA/TGA studies on the thermal decomposition of this compound from different origins (prepared from sodium bisulfate or sodium peroxydisulfate) have shown that the decomposition ranges can depend on the heating rate utwente.nl. While potassium pyrosulfate may show a clear intermediate step in its TGA curve corresponding to the evolution of SO₃, a reproducible flattening associated with an intermediate stage has not been consistently observed in the TGA curves of this compound utwente.nl.

The melting point of this compound is reported to be around 400.9 °C wikipedia.orgsciencemadness.org. DTA curves often show an endothermic peak corresponding to this melting event scholaris.catandfonline.com. Subsequent thermal events in DTA/TGA can indicate further reactions or decomposition of the molten salt or its reaction products scholaris.ca.

Table: Thermal Decomposition of this compound

| Event | Temperature Range (°C) | Technique | Observation | Products | Source |

| Melting | ~400.9 | DTA | Endothermic peak | Molten Na₂S₂O₇ | wikipedia.orgsciencemadness.orgtandfonline.com |

| Decomposition | >460 (variable) | TGA/DTA | Mass loss, thermal events | Na₂SO₄, SO₃ | wikipedia.orgescholarship.orgsciencemadness.orgutwente.nl |

| Reaction with ZnO | ~500 | Raman/XRD | Formation of double salt in melt | Na₂Zn(SO₄)₂ (in melt) | nih.gov |

| Reaction with PdO | Elevated temperatures | TGA/DTA/XRD/IR | Formation of PdSO₄ | PdSO₄, alkali metal sulfates | capes.gov.br |

Note: Decomposition temperatures can vary based on experimental conditions like heating rate and sample history.

Studies have also investigated the thermal behavior of mixtures involving this compound, such as with sodium carbonate, using DTA/TGA to understand complex reaction pathways scholaris.ca.

Reactivity Profiles and Reaction Mechanism Studies of Sodium Pyrosulfate

Hydrolysis of Sodium Pyrosulfate and its Equilibrium in Aqueous Systems

This compound undergoes hydrolysis in water, forming sodium bisulfate (NaHSO₄). wikipedia.org This reaction can be represented as: Na₂S₂O₇ + H₂O → 2 NaHSO₄ wikipedia.org

While often considered to hydrolyze almost instantaneously, studies have shown that this compound has a half-life in water of 1.7 minutes at 25°C. sci-hub.st In pure water, the hydrolysis follows first-order kinetics with an activation energy of 11.3 kcal. sci-hub.st The addition of dioxane has been observed to reduce the hydrolysis rate more significantly than expected for simple second-order kinetics involving water and the pyrosulfate ion, potentially due to preferential solvolysis. sci-hub.st pH titrations of fresh dilute aqueous solutions of pyrosulfate at 0-25°C indicate that both hydrogen atoms are strongly acidic, similar to orthosulfate. sci-hub.st The pyrosulfate ion (S₂O₇²⁻) has only a transient existence in aqueous solution. umn.edu

Role of Molten this compound as a Chemical Catalyst and Reaction Medium

Molten this compound can act as a chemical catalyst and reaction medium in various high-temperature processes. Its catalytic activity is often linked to its ability to carry sulfur trioxide (SO₃). tandfonline.com

Sulfation Reactions of Metal Oxides (e.g., NiO, Co₃O₄)

Molten this compound has been shown to catalyze the sulfation of metal oxides such as nickel(II) oxide (NiO) and cobalt(II,III) oxide (Co₃O₄). tandfonline.com Gas phase sulfation of these oxides is typically hindered by the formation of a protective sulfate (B86663) layer on the oxide surface. tandfonline.com However, the addition of small amounts of alkali metal sulfates can catalyze this reaction. tandfonline.com Experiments using sodium sulfate (Na₂SO₄) have indicated that the initial reaction involves the formation of this compound (Na₂S₂O₇). tandfonline.com Molten this compound, with a melting point of 402°C, acts as a mobile liquid that effectively transports sulfur trioxide (SO₃), facilitating the sulfation process. tandfonline.com Small amounts of water can accelerate the sulfation reaction, likely due to the formation of sodium bisulfate (NaHSO₄), which is also a good solvent and sulfating agent for these oxides. tandfonline.com

Acid-Base Interactions with Anions and Metal Oxides in Molten Salt Eutectics

Fused oxyanion salts, such as molten sodium sulfate, exhibit acid-base chemistry. ampp.org The solubility of metal oxides like NiO and Co₃O₄ in fused sodium sulfate at high temperatures (e.g., 1200 K) has been studied, revealing basicity-dependent solubilities. ampp.org While the search results primarily discuss sodium sulfate melts, the principle of acid-base interactions with metal oxides in molten salt eutectics is relevant, and this compound, being an acidic salt formed from the reaction of sodium sulfate and SO₃ at higher temperatures, would participate in such interactions. wikipedia.orgampp.org Studies have described the acid solubilities of NiO and Co₃O₄ in terms of models that allow extrapolation of solubility data to lower temperatures. ampp.org Cobalt oxide is considered more basic than NiO in these systems. ampp.org

Redox Reactions with Inorganic Species in High-Temperature Molten Systems

Molten salts, including fused sodium sulfate, are ionically conducting electrolytes, and corrosion attack in these systems can involve an electrochemical mechanism. ampp.org Transient electrochemical measurements have identified S₂O₇²⁻ (dissolved SO₃) as an oxidizing agent that is reduced during hot corrosion attack. ampp.org This indicates that this compound, which can be formed in such high-temperature environments containing sodium sulfate and SO₃, can participate in redox reactions by acting as an oxidizing agent. ampp.org

Catalytic Influence in SO₂ Conversion and Related Environmental Control Processes

This compound has shown catalytic influence in the conversion of sulfur dioxide (SO₂) to sulfur trioxide (SO₃). alfa-chemistry.comresearchgate.net Studies on the effect of sulfur-containing sodium salt poisoned catalysts, including this compound, on SO₂ oxidation have demonstrated that this compound can significantly increase the conversion rate of SO₂ to SO₃. alfa-chemistry.comresearchgate.net For instance, a catalyst poisoned with 3.6% Na₂S₂O₇ showed a maximum SO₂-SO₃ conversion rate of 1.44% at 410°C, compared to a pure catalyst. alfa-chemistry.comresearchgate.net The introduction of S₂O₇²⁻ is believed to create new Brønsted acid sites, facilitating the adsorption of NH₃ and promoting NO reduction in related processes, although it can also lead to a decrease in denitration efficiency. researchgate.netmdpi.com The formation of this compound can occur in flue gas containing NaCl, SO₂, O₂, and H₂O. mdpi.com

Thermal Decomposition Pathways of this compound

This compound decomposes upon heating. The thermal decomposition of this compound (Na₂S₂O₇) yields sodium sulfate (Na₂SO₄) and sulfur trioxide (SO₃). wikipedia.orgunacademy.com This decomposition typically occurs at temperatures above 460°C. wikipedia.orgbenchchem.com

The reaction can be represented as: Na₂S₂O₇ → Na₂SO₄ + SO₃ wikipedia.orgunacademy.com

Studies on the thermal decomposition of sodium pyrosulfates of different origins have shown similar decomposition ranges. utwente.nl The initial decomposition temperature and the temperature range over which the pyrosulfate converts to the sulfate are dependent on the heating rate used. utwente.nl Higher heating rates tend to result in a less sharp intermediate step in the thermogravimetric analysis curve during the complete conversion from the starting material to the normal sulfate. utwente.nl

Formation of Sulfur Trioxide and Sodium Sulfate

This compound undergoes thermal decomposition at elevated temperatures, yielding sodium sulfate (Na₂SO₄) and sulfur trioxide (SO₃). wikipedia.orgsciencemadness.orgeasychem.orgbenchchem.com This reaction is represented by the equation:

Na₂S₂O₇ → Na₂SO₄ + SO₃ wikipedia.orgsciencemadness.orgeasychem.org

This decomposition typically occurs at temperatures above 460 °C. wikipedia.orgsciencemadness.org Some sources indicate decomposition at temperatures around 600 °C or even higher, up to 880 °C, particularly when starting from sodium bisulfate as a precursor. easychem.orgsciencemadness.org The thermal decomposition of this compound is considered a convenient method for obtaining sulfur trioxide. sciencemadness.org

Kinetic and Thermodynamic Parameters of Thermal Dissociation

Studies on the thermal decomposition of this compound, often investigated using techniques like thermogravimetric analysis (TGA), have explored the temperatures and stages of its dissociation. utwente.nlresearchgate.net The decomposition temperature range can be influenced by factors such as the heating rate used in the analysis. utwente.nl

While specific kinetic and thermodynamic parameters (such as activation energy, pre-exponential factor, enthalpy, and entropy of activation) directly for the thermal dissociation of pure this compound according to the reaction Na₂S₂O₇ → Na₂SO₄ + SO₃ are not extensively detailed in the provided search results, related studies on the thermal behavior of other sodium oxo-salts of sulfur and the general principles of thermal dissociation kinetics offer context. researchgate.netrjptonline.orgresearchgate.netmdpi.comnih.gov

Thermal decomposition processes can be analyzed using various methods, including isoconversional methods like the Friedman method, to estimate apparent activation energies. researchgate.netnih.gov Thermodynamic functions like changes in Gibbs free energy (ΔG), entropy (ΔS), and enthalpy (ΔH) of activation can be determined from thermal analysis data using models such as the Coats-Redfern equation. rjptonline.org Positive values for ΔG typically indicate non-spontaneous dissociation reactions, while positive ΔH* values suggest endothermic processes. rjptonline.org

Research on the thermal decomposition of other related compounds, such as potassium metabisulfite (B1197395), has shown that the decomposition process can follow a single-step reaction mechanism with specific activation energies and pre-exponential factors. researchgate.net The thermal stability and decomposition mechanisms of sodium oxo-salts of sulfur are correlated with the structure and potential chemical properties of their anions. researchgate.net

Reactions of this compound in Organic Synthesis and Polymer Modification

This compound can act as a sulfating agent in organic synthesis and polymer modification. alfa-chemistry.comigem.orgresearchgate.net

Sulfation of Carbohydrates and Biopolymers (e.g., Carboxy Starch)

This compound has been successfully employed for the sulfation of carbohydrates and biopolymers. alfa-chemistry.comigem.orgresearchgate.netwikipedia.orgresearchgate.netdntb.gov.ua A notable application is the sulfation of carboxy starch. alfa-chemistry.comresearchgate.netorcid.orgdntb.gov.uabsu.by

The chemical modification of potato carboxy starch using a system of this compound in dimethyl sulfoxide (B87167) (DMSO) has been investigated to produce water-soluble highly substituted sulfo esters. alfa-chemistry.comresearchgate.net This method is considered to have lower toxicity and be safer to handle compared to traditional sulfating agents like chlorosulfonic acid and sulfuric anhydride. alfa-chemistry.com

The sulfation reaction of polysaccharides with this compound in DMSO can be schematically represented as: R-OH + Na₂S₂O₇ → R-OSO₃H + Na₂SO₄ igem.org where R represents the polysaccharide backbone.

A side reaction involving the hydrolysis of this compound can also occur in the presence of water: Na₂S₂O₇ + H₂O → 2 NaHSO₄ igem.org

Studies on the sulfation of carboxy starch have explored the dependence of the degree of sulfo group substitution on reaction conditions such as temperature and reaction time. researchgate.net Optimal conditions have been determined to achieve water-soluble sulfo esters with maximal sulfur content. researchgate.net For obtaining highly substituted carboxy starch sulfo esters fully soluble in water, O-sulfation in the Na₂S₂O₇–DMSO system should be performed for at least 1.5–3 hours at 60°C. researchgate.net

The sulfation of other polysaccharides like cellulose, dextran, starch, and amylopectin (B1267705) using the this compound and dimethyl sulfoxide system has also been reported, yielding sulfo esters with varying degrees of substitution. researchgate.net

The mechanism of sulfation using pyrosulfate in DMSO systems may involve the formation of an SO₃-DMSO complex, which acts as the active sulfating species. researchgate.net

Characterization of the synthesized sulfo esters of carboxy starch and other polysaccharides can be performed using techniques such as elemental analysis, IR spectroscopy, ¹³C NMR spectroscopy, and high-performance exclusion chromatography. researchgate.netresearchgate.net

Here is a table summarizing some data related to the sulfation of carboxy starch:

| Polysaccharide | Sulfating System | Temperature (°C) | Time (hours) | Product Type | Solubility in Water |

| Carboxy Starch | Na₂S₂O₇-DMSO | 60 | 1.5 - 3 | Highly substituted sulfo ester | Soluble |

| Curdlan | Na₂S₂O₇-DMSO | 60 (333 K) | 6 | Sulfo-Curdlan | Not specified |

| Cellulose | Na₂S₂O₇-DMSO | Not specified | Not specified | Sulfo ester | Not specified |

| Dextran | Na₂S₂O₇-DMSO | Not specified | Not specified | Sulfo ester | Not specified |

| Starch | Na₂S₂O₇-DMSO | Not specified | Not specified | Sulfo ester | Not specified |

| Amylopectin | Na₂S₂O₇-DMSO | Not specified | Not specified | Sulfo ester | Not specified |

Applications in Advanced Chemical Processes and Materials Science

Sodium Pyrosulfate as a Precursor or Reagent for Controlled Sulfur Trioxide Generation

This compound serves as a convenient precursor for the controlled generation of sulfur trioxide (SO₃). sciencemadness.org When heated above 460 °C, this compound decomposes to yield sodium sulfate (B86663) (Na₂SO₄) and sulfur trioxide. wikipedia.orgsciencemadness.org The decomposition reaction is: Na₂S₂O₇ → Na₂SO₄ + SO₃. sciencemadness.org This method is considered a convenient way to obtain sulfur trioxide as it does not require complex equipment, and the precursor, sodium bisulfate, is readily available. sciencemadness.org

Sulfur trioxide is a crucial reagent in various chemical syntheses, including sulfonation reactions. wikipedia.org For instance, it is used in the production of dimethyl sulfate from dimethyl ether. wikipedia.org

Utilization in High-Temperature Molten Salt Media for Industrial Chemical Transformations

This compound is utilized in high-temperature molten salt media for various industrial chemical transformations. Molten salts, including alkali metal pyrosulfates and sulfates, are employed as catalysts or reaction media due to their high thermal stability, low vapor pressure, and good thermal and electrical conductivity. tandfonline.com

In the context of hydrocarbon conversion processes, molten salts containing alkali metal pyrosulfates and sulfates, along with metal oxides like vanadium pentoxide (V₂O₅), can act as catalysts. google.com These molten salt mixtures can facilitate reactions such as the oxidation of hydrogen halides. google.com

Molten salts, including this compound, are also relevant in the industrial production of sulfuric acid, where they form the active phase of vanadium-based catalysts used for the oxidation of sulfur dioxide (SO₂) to sulfur trioxide. researchgate.netresearchgate.net The catalyst, typically supported on a material like diatomaceous earth, consists of V₂O₅ promoted by alkali metal sulfates (primarily potassium, with some sodium and sometimes cesium). researchgate.net During operation at elevated temperatures (400-600 °C), the catalyst absorbs SO₃, transforming crystalline sulfates into a molten salt mixture of alkali pyro- and hydrogen-sulfates in which V₂O₅ is dissolved. researchgate.net This molten salt phase is crucial for the catalytic activity. researchgate.net Research using techniques like Raman spectroscopy has investigated the molecular structure of vanadium complexes in these molten salt catalysts. researchgate.net

The melting points of various sulfate and pyrosulfate salts are important considerations in their application as molten salt media.

| Salt | Melting Point (°C) | Source |

| Na₂SO₄ | 884 | osti.gov |

| K₂SO₄ | 1069 | osti.gov |

| Na₂S₂O₇ | 396 - 400.9 | wikipedia.orgchembk.com |

| K₂S₂O₇ | ~410 | researchgate.net |

Note: Melting points can vary slightly depending on the source and measurement conditions.

The addition of sodium sulfate/pyrosulfate to potassium sulfate/pyrosulfate mixtures can lower the melting point, which is beneficial for maintaining a liquid state at lower temperatures in certain processes. researchgate.netresearchgate.net

Role in the Synthesis of Functional Inorganic Materials and Composites

This compound plays a role in the synthesis of certain functional inorganic materials and composites, often acting as an initiator or reagent in polymerization reactions or as a component in material processing.

While direct examples of this compound's role in the synthesis of purely inorganic materials were less prevalent in the search results, its use in the synthesis of polymer composites was noted. This compound, sometimes referred to as sodium metabisulfite (B1197395) (Na₂S₂O₅) in some contexts (though chemically distinct, some sources conflate the terms or list them as synonyms in certain applications atamanchemicals.comgoogle.com), has been mentioned as an initiator component in radical polymerization reactions for the synthesis of polymer composites. For example, a study on the synthesis of polyacrylic acid with controlled molecular weights in a water-borne system used potassium persulfate and this compound as an initiator system. researchgate.net Similarly, in the synthesis of molecularly imprinted polymer composite membranes, a redox initiator system comprising potassium persulfate and sodium metabisulfite (Na₂S₂O₅) was utilized. nih.gov

It's important to note the potential for confusion between this compound (Na₂S₂O₇) and sodium metabisulfite (Na₂S₂O₅) in some literature, although they are different chemical compounds. atamanchemicals.com

Application in Thermochemical Cycles for Energy Production (e.g., Sulfur-Ammonia Cycle for Hydrogen Production)

This compound is relevant in the development of thermochemical cycles for energy production, particularly in cycles aimed at hydrogen production from water splitting. One such cycle is the sulfur-ammonia (SA) cycle. aidic.itescholarship.orgenergy.govijcce.ac.ir

The SA cycle is a modified version of the Westinghouse cycle and aims to produce hydrogen in a more efficient and environmentally friendly way, potentially utilizing solar energy. aidic.itescholarship.orgenergy.govijcce.ac.ir The cycle typically involves a hydrogen-producing sub-cycle and an oxygen-producing sub-cycle. escholarship.org Molten salts play a crucial role in the oxygen-producing half-cycle. researchgate.netresearchgate.netescholarship.org

In some variations of the SA cycle, molten salt mixtures containing sodium sulfate and this compound, alongside potassium sulfate and potassium pyrosulfate, are used. researchgate.netresearchgate.net These molten salts are involved in the thermal decomposition steps that release oxygen and regenerate cycle intermediates like sulfur trioxide. researchgate.netresearchgate.netaidic.itescholarship.org The use of molten salt mixtures can help lower melting points and ensure the salts remain liquid with low viscosity for efficient pumping within the cycle. researchgate.netresearchgate.net Experimental analysis and process modeling using software like Aspen Plus have been conducted to study the thermochemistry and optimize the configuration of these cycles. researchgate.netijcce.ac.ir

While potassium pyrosulfate is frequently mentioned in the context of the sulfur-ammonia cycle's oxygen sub-cycle, the inclusion of this compound in molten salt mixtures is explored to optimize the process, particularly regarding melting points and viscosity for practical implementation. researchgate.netresearchgate.net The decomposition of ammonium (B1175870) sulfate in the presence of other sulfates, leading to the formation of pyrosulfates and the release of SO₃, is a key part of these thermochemical processes. researchgate.netaidic.it

Advanced Analytical Methodologies Employing Sodium Pyrosulfate

Fusion Techniques Utilizing Pyrosulfate for Sample Preparation in Elemental Analysis

Fusion with an alkali pyrosulfate, such as sodium or potassium pyrosulfate, is a powerful method for dissolving non-siliceous refractory compounds. energy.govenergy.gov The flux can be prepared by heating sodium or potassium sulfate (B86663) with concentrated sulfuric acid. energy.govenergy.gov This molten flux acts as a strong acidic medium at high temperatures, facilitating the breakdown of resistant materials. energy.gov

Dissolution of Refractory Materials for Spectroscopic Analysis (e.g., ICP-AES, XRF, AAS)

Sodium pyrosulfate fusion is particularly useful for dissolving refractory materials that are resistant to conventional acid digestion methods. This includes various metal oxides like zirconia (ZrO₂), iron(III) oxide (Fe₂O₃), chromium(III) oxide (Cr₂O₃), molybdenum trioxide (MoO₃), tellurium dioxide (TeO₂), titanium dioxide (TiO₂), niobium(V) oxide (Nb₂O₅), tantalum(V) oxide (Ta₂O₅), and rare earth oxides. epa.gov For example, this compound fusion converts insoluble zirconia into soluble zirconium sulfate [Zr(SO₄)₂] through a rearrangement of oxygen atoms. epa.gov The general reaction is:

ZrO₂ + 2 Na₂S₂O₇ → 2 Na₂SO₄ + Zr(SO₄)₂ epa.gov

Pyrosulfate fusion is also effective for decomposing insoluble silicates, converting them into a mixture that can be easily dissolved by hydrochloric acid. epa.gov

Fusion techniques, including pyrosulfate fusion, are routinely employed to solubilize minerals, glasses, and other refractory materials before elemental analysis by techniques such as Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES), X-ray Fluorescence (XRF), and Atomic Absorption Spectroscopy (AAS). scispace.commalvernpanalytical.comresearchgate.net For XRF analysis, the fused melt is often cast into a glass disk. malvernpanalytical.com For ICP analysis, the hot melt is typically poured into a beaker containing diluted acid. malvernpanalytical.com This method ensures homogeneous distribution of sample particles within the matrix, leading to accurate and precise results in XRF analysis, as it minimizes matrix effects and particle size dependency. malvernpanalytical.com For ICP analysis, fusion provides fast and complete dissolution of even highly refractory samples. malvernpanalytical.com

Studies have demonstrated the application of pyrosulfate fusion for the analysis of specific elements in challenging matrices. For instance, a technique for determining platinum and palladium in catalysts using ICP-AES after high-temperature fusion with potassium pyrosulfate has been developed and shown to be a universal method for analyzing various catalyst brands. researchgate.net

Monitoring of Pyrosulfate Transformations in Analytical Systems (e.g., Electrochemical Studies of Hydrolysis)

The behavior of pyrosulfate in aqueous solutions, particularly its hydrolysis, can be monitored using electrochemical techniques. Ion-transfer electrochemistry at the interface between two immiscible electrolyte solutions (ITIES) has been used to investigate the hydrolysis of pyrosulfate. curtin.edu.auresearchgate.net Studies have shown that the current associated with pyrosulfate transfer decreases over time due to its hydrolysis into hydrogen sulfate (HSO₄⁻) and sulfate (SO₄²⁻) anions. curtin.edu.auresearchgate.net

Computational Chemistry and Theoretical Modeling of Sodium Pyrosulfate Systems

Quantum Chemical Calculations of Pyrosulfate Anion Electronic Structure and Bonding

Quantum chemical calculations are employed to investigate the electronic structure and bonding within the pyrosulfate anion ([S₂O₇]²⁻). These calculations aim to describe the distribution of electrons and the nature of chemical bonds, which are fundamental to understanding the anion's stability and reactivity. Studies involving quantum chemical methods have been applied to analyze the electronic structure and bonding in various anionic species, providing a basis for similar investigations into the pyrosulfate anion nih.govresearchgate.netjyu.fi. Such calculations can reveal details about bond lengths, bond angles, charge distribution, and vibrational frequencies of the pyrosulfate anion, contributing to a comprehensive understanding of its intrinsic properties. Theoretical bonding analyses can confirm the validity of models used to explain unconventional bonding situations in related species jyu.fi.

Theoretical Investigations of Reaction Mechanisms and Transition States Involving Sodium Pyrosulfate

Theoretical investigations, often utilizing methods like Density Functional Theory (DFT), are valuable for elucidating the mechanisms of reactions involving this compound and identifying the associated transition states. Understanding reaction mechanisms at a molecular level is crucial for predicting reactivity and designing chemical processes. DFT calculations have been used to study the mechanisms of various reactions involving sodium salts and anions, providing insights into reaction pathways and energy barriers sioc-journal.cnresearchgate.net. These studies can help characterize transition states, which are high-energy, unstable arrangements of atoms that occur transiently during a reaction catalysis.blogarxiv.org. By calculating the energies of optimized structures along a reaction pathway, theoretical studies can construct energy reaction coordinate diagrams, illustrating the energy changes during a reaction sci-hub.seelte.hu. Identifying and understanding transition states is fundamental to enhancing reaction rates in catalysis catalysis.blog.

Molecular Dynamics Simulations of Molten this compound Environments

Molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior of systems at the atomic level, including molten salts like this compound. These simulations track the movement of atoms and molecules over time, providing insights into structural properties, transport phenomena, and interactions within the molten environment. MD simulations have been extensively used to study the physical properties of molten salts, including structural and transport properties inl.govnd.edu. They offer a way to study molten salt systems under conditions that may be difficult or dangerous to replicate experimentally, such as high temperatures and corrosive environments nd.edu. Simulations can provide scientific insights on the molecular level, helping to understand phenomena like ionic conductivity and the arrangement of ions in the molten state nd.eduscience.gov. Research in this area includes large-scale molecular dynamics simulations for molten salts and the evaluation and development of appropriate force fields for these systems nd.edudtic.milelectrochem.org.

Environmental Transformation and Academic Research on Pyrosulfate Cycling

Hydrolytic Fate of Pyrosulfate in Environmental Aqueous Systems

In environmental aqueous systems, sodium pyrosulfate undergoes hydrolysis. wikipedia.org This reaction with water leads to the formation of sodium bisulfate (NaHSO₄). wikipedia.org Sodium bisulfate is an acidic salt, and its presence can influence the pH of the surrounding water. wikipedia.org The hydrolysis can be represented by the following chemical equation:

Na₂S₂O₇ + H₂O → 2 NaHSO₄

This hydrolytic transformation is a primary pathway for the breakdown of this compound in water. The resulting sodium bisulfate is a different chemical species with its own set of chemical behaviors and environmental interactions.

Research on Chemical Transformations of Pyrosulfate in Waste Streams and Effluents

Academic research has explored the chemical transformations of pyrosulfate in various contexts, including waste streams and effluents. While direct studies specifically detailing the complex transformations of this compound in diverse industrial or municipal waste streams are less extensively documented in the provided search results, related research on sulfur compounds and waste treatment processes offers insights into potential pathways and relevant considerations.

Studies on the treatment of wastewater containing sulfur compounds, such as those involving sodium metabisulfite (B1197395) (also known as sodium pyrosulfite or sodium disulfite, Na₂S₂O₅), indicate that these substances can undergo various transformations depending on the chemical environment and treatment processes employed. Sodium metabisulfite, which is chemically related to this compound and also contains sulfur in a reduced state, is used in water treatment and can release sulfur dioxide when dissolved in water. khonorchem.com Proper disposal methods for waste containing such sulfur compounds are emphasized to prevent contamination of water and soil. khonorchem.com

Research on waste-derived functional materials for wastewater remediation highlights various methods for treating contaminated water, including adsorption, photocatalysis, and electrocatalysis. nih.gov These studies often focus on removing pollutants like heavy metals, organic contaminants, and dyes. nih.gov While not specific to pyrosulfate, this research area is relevant as pyrosulfate could potentially interact with or be affected by the chemical processes involved in such treatment methods.

Furthermore, investigations into the recovery of resources, such as phosphorus, from wastewater streams demonstrate the complex chemical transformations that can occur in these environments. theseus.finih.gov These processes often involve chemical precipitation and crystallization, influenced by factors like pH and the presence of other ions. nih.gov Such research underscores the dynamic chemical nature of waste streams and the potential for various reactions, including those involving sulfur species like pyrosulfate.

Emerging Research Frontiers and Future Directions in Sodium Pyrosulfate Science

Development of Novel and Sustainable Synthetic Routes for Sodium Pyrosulfate

Traditional synthesis of this compound typically involves heating sodium bisulfate (NaHSO₄) to temperatures around 280 °C, which drives off water to form this compound. wikipedia.org Further heating above 460 °C leads to decomposition into sodium sulfate (B86663) and sulfur trioxide. wikipedia.org

Emerging research focuses on developing more sustainable and efficient synthetic methods. One described method involves melting ammonium (B1175870) and sodium sulfate together. mdma.ch The patent literature also describes preparing this compound by strongly heating acid sodium sulfate, NaHSO₄, which decomposes into this compound and water. mdma.ch Another approach involves treating a basic sodium salt, such as sodium carbonate or sodium hydroxide, with sulfur dioxide. aer.ca This can be carried out in solution, where sodium pyrosulfite is crystallized from a saturated solution, or in a semi-dry process by reacting sulfur dioxide with moist sodium bicarbonate cake. aer.ca The presence of moisture is noted as necessary for the reaction to proceed in the semi-dry method. aer.ca

These efforts aim to reduce energy consumption, minimize waste generation, and potentially utilize more readily available or recycled starting materials, aligning with principles of green chemistry.

Exploration of Advanced Catalytic Functions and Reaction Media

This compound and related pyrosulfates are being investigated for their catalytic properties, particularly in high-temperature reactions and as components in complex catalyst systems. Pyrosulfate is recognized as a metastable species involved in sulfation mechanisms. taylorandfrancis.com

Fused this compound has been studied as a sulfation catalyst for metal oxides like NiO and Co₃O₄. tandfonline.com Experiments using sodium sulfate demonstrated that the initial reaction involves the formation of this compound, which melts at 402 °C. tandfonline.com The resulting liquid is an effective carrier for sulfur trioxide, facilitating the sulfation reaction. tandfonline.com Small amounts of water can accelerate this sulfation, potentially due to the formation of sodium bisulfate, which also acts as a good solvent and sulfating agent for oxides. tandfonline.com

In other catalytic contexts, the presence of pyrosulfates can influence the activity of catalysts. For instance, in studies on V₂O₅–WO₃/TiO₂ catalysts, this compound poisoning significantly increased the conversion of SO₂ to SO₃. mdpi.com Characterization studies indicated that while sodium salts consumed the active ingredient and lowered the V⁴⁺/V⁵⁺ ratio, they also increased chemically adsorbed oxygen content and the strength of V⁵⁺=O bonds, promoting SO₂ oxidation. mdpi.com Some research suggests that pyrosulfates can help maintain the high oxidizability of vanadium species to a certain degree. mdpi.com

Sodium metabisulfite (B1197395) (Na₂S₂O₅), which is related to this compound and can be considered dehydrated sodium bisulfite, is also being explored in catalytic systems. aer.canih.gov It has been used as an SO₂ source and reductant in copper-catalyzed sustainable synthesis of sulfonamides in deep eutectic solvents. rsc.orgrsc.org This approach utilizes deep eutectic solvents as green reaction media, benefiting from enhanced SO₂ solubility. rsc.orgrsc.org The mechanism may involve the disaggregation of sodium metabisulfite through homolytic cleavage of the S-S bond, forming radical intermediates. rsc.org

Integration of this compound Chemistry in Emerging Energy Storage and Conversion Technologies

The chemistry of sodium, sulfur, and related compounds, including pyrosulfates, is relevant to emerging energy storage and conversion technologies, particularly sodium-based batteries. While this compound itself may not be a primary active material in current sodium-ion batteries, its chemical behavior and interactions within sulfur-containing systems are of interest.

Sodium-sulfur (NaS) batteries are a type of sodium-based energy storage technology that has seen successful deployment in grid storage applications due to their high energy density, long cycle life, and the abundance and low cost of sodium and sulfur. trendsresearch.orgleylinecapital.comresearchgate.netresearchgate.net These batteries typically operate at high temperatures (300-350 °C) and utilize a solid electrolyte, often beta-alumina. researchgate.netresearchgate.net

Research in sodium-based energy storage focuses on developing novel electrode materials and electrolyte compositions to improve performance, safety, and sustainability. trendsresearch.orgswan.ac.uk While this compound is not explicitly mentioned as a component in the active materials of NaS batteries in the provided context, the broader research into sodium-sulfur chemistry and high-temperature molten salt systems, where pyrosulfates can exist, is relevant to the advancement of these technologies. The decomposition of sodium peroxydisulfate (B1198043) (Na₂S₂O₈) upon heating, for instance, produces this compound and oxygen. atamanchemicals.com This highlights the interconnectedness of various sodium-sulfur compounds in high-temperature processes relevant to energy applications.

Furthermore, sodium metabisulfite has been explored in the context of energy conversion, specifically in enhancing hydrogen production from green algae by acting as an oxygen scavenger. uad.ac.id This demonstrates the potential for related sulfur-containing sodium compounds to play a role in renewable energy processes.

Interdisciplinary Research in Materials Design and Advanced Characterization

Interdisciplinary research involving materials design and advanced characterization techniques is crucial for understanding and expanding the applications of this compound. Characterization techniques such as X-ray diffraction, Fourier transform infrared spectroscopy, and electron microscopy are used to determine the crystal structure, composition, and morphology of sulfur-containing sodium compounds like sodium peroxydisulfate. atamanchemicals.com These techniques are equally applicable to studying this compound and its interactions in various material systems.

This compound has been utilized in the preparation and characterization of regenerated wool protein blended fibers. scientific.net In this application, sodium pyrosulfite (sodium metabisulfite) was used in a reductive system to dissolve wasted wool fibers. scientific.net The dissolution percentage was found to increase with the pH of the reductive solution, and metallic salts showed better dissolution assistance compared to urea. scientific.net

Advanced characterization methods are also employed to study the behavior of this compound in catalytic systems. For example, characterization results in the study of poisoned V₂O₅–WO₃/TiO₂ catalysts provided insights into how this compound affects the catalyst's structure and active sites, influencing SO₂ oxidation. mdpi.com

Electrochemical methods, such as cyclic voltammetry, are being used to study the oxidation of related compounds like sodium metabisulfite in the presence of nanomaterials, demonstrating their utility in characterizing interactions at the material interface. mdpi.comnih.gov This type of research is valuable for designing new materials with specific electrochemical properties.

The study of pyrosulfate species on sulfated zirconia catalysts using temperature-programmed techniques also exemplifies the use of advanced characterization to understand the surface chemistry and catalytic function related to pyrosulfates. mdpi.com

Q & A

Q. What are the established methods for synthesizing sodium pyrosulfate in laboratory settings?

this compound (Na₂S₂O₇) is typically synthesized by heating sodium bisulfate (NaHSO₄) at 315–330°C to induce dehydration: Precise temperature control is critical to avoid side reactions, such as hydrolysis in the presence of moisture, which regenerates NaHSO₄ .

Q. How can this compound be quantitatively analyzed in complex mixtures?

Analytical methods include:

- Titration : Using standardized alkali solutions to neutralize acidic sulfate species post-hydrolysis.

- Spectrophotometry : Measuring UV absorption of sulfate derivatives after reaction with specific chromogenic agents (e.g., barium chloranilate).

- Gravimetry : Precipitating sulfates as BaSO₄ under controlled pH conditions .

Q. What precautions are necessary when handling this compound in experimental workflows?

this compound is hygroscopic and reacts exothermically with water, releasing H₂SO₄. Key precautions:

Q. How does this compound function as a sulfating agent in organic synthesis?

In dimethyl sulfoxide (DMSO), Na₂S₂O₇ sulfates hydroxyl groups via nucleophilic substitution: Side reactions (e.g., hydrolysis to NaHSO₄) must be minimized by controlling reaction time and stoichiometry .

Q. What are the criteria for assessing this compound purity in reagent-grade preparations?

Purity is evaluated via:

- Loss on ignition : Measures residual moisture or volatile impurities.

- Sulfate content : Confirmed by ion chromatography or gravimetric analysis.

- pH testing : Aqueous solutions should exhibit strong acidity (pH < 2) .

Advanced Research Questions

Q. What mechanistic role does this compound play in catalytic systems involving transition metals?

In vanadium-based catalysis, Na⁺ ions from Na₂S₂O₇ act as polarizing agents, altering electron density in metal complexes to enhance oxidative activity. However, excessive Na⁺ can destabilize active sites, necessitating optimization of Na₂S₂O₇ loading .

Q. How should researchers address contradictions in literature regarding alkali metal pyrosulfate efficacy?

For example, while Na₂S₂O₇ enhances catalytic activity, Li₂S₂O₇ shows no promotion effect. To resolve this:

- Conduct comparative studies under identical conditions (pH, temperature, solvent).

- Use electrochemical impedance spectroscopy (EIS) to assess ion mobility differences.

- Validate hypotheses with DFT calculations on cation-anion interactions .

Q. How can the PICOT framework structure research questions on this compound’s environmental reactivity?

- Population : Aqueous ecosystems exposed to Na₂S₂O₇.

- Intervention : Quantifying sulfate radical (SO₄⁻•) generation under UV light.

- Comparison : Benchmark against other persulfates (e.g., K₂S₂O₈).

- Outcome : Degradation efficiency of organic pollutants.

- Time : Reaction kinetics over 24 hours .

Q. What experimental designs minimize side reactions during polysaccharide sulfation with this compound?

- Use aprotic solvents (e.g., DMSO) to suppress hydrolysis.

- Optimize molar ratios (polysaccharide:Na₂S₂O₇ = 1:2–1:5).

- Monitor reaction progress via FT-IR to track sulfate ester formation (∼1250 cm⁻¹) .

Q. How can researchers ensure reproducibility in studies involving this compound’s redox behavior?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.